molecular formula C22H16Cl2O4S B3037237 3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one CAS No. 477762-76-8

3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

Cat. No.: B3037237
CAS No.: 477762-76-8
M. Wt: 447.3 g/mol
InChI Key: FUDLKRUDIGYXJQ-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of dichlorophenoxy and methoxyphenyl groups attached to a benzothiophene core

Preparation Methods

The synthesis of 3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophene-1-one under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Chemical Reactions Analysis

3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar compounds to 3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one include:

Properties

IUPAC Name

3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2O4S/c1-26-15-6-3-13(4-7-15)22-21(28-19-10-5-14(23)11-18(19)24)17-9-8-16(27-2)12-20(17)29(22)25/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDLKRUDIGYXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2=O)C=C(C=C3)OC)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
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3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
Reactant of Route 3
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3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
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3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
Reactant of Route 5
3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one
Reactant of Route 6
3-(2,4-dichlorophenoxy)-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one

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